Ethylcarbamic acid piperidin-4-yl ester hydrochloride
Overview
Description
Ethylcarbamic acid piperidin-4-yl ester hydrochloride is a chemical compound with the molecular formula C8H17ClN2O2. It is also known by other names such as 4-piperidinyl ethylcarbamate and piperidin-4-yl N-ethylcarbamate . The compound is used for research purposes.
Synthesis Analysis
While specific synthesis methods for Ethylcarbamic acid piperidin-4-yl ester hydrochloride were not found, piperidine derivatives are generally synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For instance, the acyl group of a similar compound was replaced by either an isopropylsulfonyl group or a benzyl group to obtain different compounds .Molecular Structure Analysis
The InChI code for Ethylcarbamic acid piperidin-4-yl ester hydrochloride is1S/C8H16N2O2/c1-2-10-8(11)12-7-3-5-9-6-4-7/h7,9H,2-6H2,1H3,(H,10,11)
. This indicates that the compound has a piperidine ring (a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state) attached to an ethylcarbamate group . Physical And Chemical Properties Analysis
Ethylcarbamic acid piperidin-4-yl ester hydrochloride has a molecular weight of 208.68 g/mol. It appears as a yellow oil . The compound has a topological polar surface area of 50.4Ų, and it has three rotatable bonds . The compound is soluble in CDCl3 and methanol .Scientific Research Applications
Potential Atypical Antipsychotic Agent
Ethylcarbamic acid piperidin-4-yl ester hydrochloride shows promise as an atypical antipsychotic drug, selectively binding to serotonin and dopamine receptors. Behavioral studies in mice indicate its potential in antagonizing apomorphine-induced behaviors and dextroamphetamine-induced hyperactivity. Notably, it shows a high therapeutic index with less undesirable side effects compared to current drugs (Dong et al., 2009).
Antimycobacterial Activity
A series of hydrochlorides of piperidinylethyl esters of ortho-substituted phenylcarbamic acids, including ethylcarbamic acid piperidin-4-yl ester hydrochloride, demonstrate antimycobacterial activity. The activity increases with higher hydrophobicity of the substituents, indicating their potential in treating Mycobacterium infections (Waisser et al., 2004).
Synthesis and Chemical Properties
Research focuses on the synthesis of various esters of ethylcarbamic acid piperidin-4-yl, exploring their chemical properties and potential applications in different scientific fields. These include investigations into the synthesis process, chemical structure, and potential uses in pharmacology (Rui, 2010).
Future Directions
While specific future directions for Ethylcarbamic acid piperidin-4-yl ester hydrochloride were not found, piperidine derivatives are a key category of nitrogen-bearing heterocyclic compounds and play a significant role in drug discovery . They are used in various therapeutic applications and are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
piperidin-4-yl N-ethylcarbamate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-2-10-8(11)12-7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTYDZJMLPYJCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylcarbamic acid piperidin-4-yl ester hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.